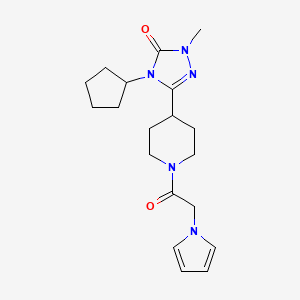

3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one" is a heterocyclic molecule that features several pharmacophoric elements which are common in medicinal chemistry. The structure includes a 1,2,4-triazole ring, a piperidine ring, and a pyrrol moiety, which are often found in compounds with various biological activities. The presence of these moieties suggests potential interactions with biological targets such as receptors or enzymes.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including functional group transformations and ring-closure reactions. For instance, the synthesis of 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole was achieved through etherification, hydrazonation, cyclization, and reduction steps . Similarly, the synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives was performed using microwave irradiation, which is known for increasing reaction efficiency . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like NMR and X-ray crystallography. For example, the structure of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives was confirmed by single crystal X-ray diffraction . Theoretical studies, such as DFT calculations, are also employed to understand the stability of different tautomers, as seen in the study of 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole .

Chemical Reactions Analysis

The reactivity of such compounds often involves interactions with nucleophiles or electrophiles at various positions of the heterocyclic rings. For example, the acylation of heteroaromatic amines can lead to the formation of new triazolo and pyrazolo pyridine derivatives . The presence of a pyrrol moiety in the compound of interest suggests potential for reactions such as Paal-Knorr pyrrole synthesis, which is used to construct pyrrole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. For instance, the water solubility of adenosine receptor antagonists was improved by introducing a piperidin-4-yl ring, which increased the basicity and allowed for the formation of stable, water-soluble salts . The polymorphism of compounds, which can affect their physical properties, was studied in the case of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, revealing different molecular and crystal structures in its polymorphic forms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies on related compounds demonstrate the synthesis of derivatives containing piperidine or pyrrolidine rings, which exhibit strong antimicrobial activity. This indicates a potential area of application for similar compounds in developing new antimicrobial agents. The structure-activity relationship study suggests that modifications to the molecular structure could enhance antimicrobial effectiveness (Krolenko et al., 2016).

Analytical Techniques

The development of sensitive and specific assays for the determination of novel compounds, utilizing techniques such as high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection, is crucial. This approach is used for quantifying potential therapeutic agents in biological matrices, demonstrating an application in pharmacokinetic studies (Chavez-Eng et al., 1997).

Stereoselective Synthesis

Efficient asymmetric approaches to synthesize functionalized heterocycles, including those with piperidine or pyrrolidine rings, have been developed. Such methodologies are valuable for creating compounds with specific stereochemical configurations, which can be crucial for their biological activity (Han et al., 2019).

Synthesis of Conformationally Rigid Diamines

The synthesis of conformationally rigid diamines, such as 3-(pyrrolidin-1-yl)piperidine, indicates the importance of such compounds in medicinal chemistry. These rigid structures can have significant implications for the development of new therapeutic agents (Smaliy et al., 2011).

Arylation and Subsequent Reduction

The arylation of azoles followed by the reduction of the pyridine ring offers a method for preparing compounds such as 3- and 4-(1H-azol-1-yl)piperidines. This process highlights a pathway for synthesizing derivatives with potential biological activities (Shevchuk et al., 2012).

properties

IUPAC Name |

4-cyclopentyl-2-methyl-5-[1-(2-pyrrol-1-ylacetyl)piperidin-4-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2/c1-21-19(26)24(16-6-2-3-7-16)18(20-21)15-8-12-23(13-9-15)17(25)14-22-10-4-5-11-22/h4-5,10-11,15-16H,2-3,6-9,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOJQFNVAXTIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C=CC=C3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)-4-cyclopentyl-1-methyl-1H-1,2,4-triazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)

![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)